molecular formula C22H17N3OS B12920927 N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide CAS No. 126193-38-2

N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide

Cat. No.: B12920927
CAS No.: 126193-38-2
M. Wt: 371.5 g/mol
InChI Key: BBDPUHFHEZYNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the thioxomethyl and benzamide groups. Industrial production methods may involve optimizing reaction conditions to improve yield and scalability, such as using specific solvents, catalysts, and temperature controls .

Chemical Reactions Analysis

N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.

Properties

CAS No.

126193-38-2

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

N-[(2-phenyl-1H-indol-3-yl)carbamothioyl]benzamide

InChI

InChI=1S/C22H17N3OS/c26-21(16-11-5-2-6-12-16)25-22(27)24-20-17-13-7-8-14-18(17)23-19(20)15-9-3-1-4-10-15/h1-14,23H,(H2,24,25,26,27)

InChI Key

BBDPUHFHEZYNPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NC(=S)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.